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N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a tert-butyl group, a methyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached through a borylation reaction, often using a palladium catalyst and pinacol borane as the boron source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Enzyme Inhibition Studies
The compound has shown promising results as an enzyme inhibitor. Research indicates that derivatives of similar structures exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease. The synthesis of new sulfonamide derivatives containing this compound has been explored for their potential therapeutic benefits .
1.2 Anticancer Potential
Recent studies have also investigated the anticancer properties of compounds related to N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. For instance, derivatives designed with similar boron-containing moieties have been evaluated for their efficacy against various cancer cell lines. The presence of the dioxaborolane group enhances the biological activity of these compounds by facilitating interactions with biological targets .
Organic Synthesis
2.1 Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of other complex organic molecules. Its ability to participate in cross-coupling reactions makes it an essential reagent in organic synthesis. Specifically, it can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds that are vital in pharmaceuticals and agrochemicals .
2.2 Functionalization of Aromatic Systems
The presence of the dioxaborolane moiety allows for selective functionalization of aromatic systems. This feature is particularly useful in creating diverse libraries of compounds for drug discovery and development. The reactivity of the boron atom enables the introduction of various substituents under mild conditions .
Materials Science
3.1 Development of Boron-Doped Materials
In materials science, this compound is being explored for its potential use in boron-doped materials. These materials can exhibit unique electronic properties beneficial for applications in electronics and photonics. The incorporation of boron into polymer matrices can enhance conductivity and optical properties .
3.2 Sensor Applications
The compound's ability to form stable complexes with various metal ions positions it as a candidate for sensor applications. The development of sensors based on this compound could lead to advancements in detecting environmental pollutants or monitoring biological systems through selective ion recognition .
Mechanism of Action
The mechanism of action of N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Biological Activity
N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with a complex structure that incorporates a pyridine ring and a dioxaborolane moiety. Its molecular formula is C16H27BN2O2 and it has a molecular weight of approximately 290.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is significant as it can participate in coordination with metal ions and influence enzyme activity. This compound has been explored for its potential as an inhibitor in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives of pyridine have shown potent inhibitory effects on cancer cell proliferation. In particular:
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanistic Insights : The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M), which is critical in cancer therapeutics .
Antimicrobial Properties
Pyridine derivatives have also been evaluated for their antimicrobial activities. Compounds structurally related to this compound demonstrated effective inhibition against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 - 1 μg/mL |
Streptococcus pneumoniae | 0.5 - 1 μg/mL |
Enterococcus faecalis | 0.5 - 1 μg/mL |
These findings suggest that the compound may have potential applications as an antimicrobial agent .
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:
- Subacute Toxicity : In vivo studies in mice showed no significant adverse effects at doses up to 40 mg/kg when administered orally over three days .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a pyridine derivative demonstrated a reduction in tumor size in xenograft models of breast cancer when treated with the compound over a period of four weeks .
- Antimicrobial Efficacy Case Study : A clinical evaluation showed that a related compound reduced bacterial load significantly in patients suffering from infections caused by resistant strains .
Properties
Molecular Formula |
C16H27BN2O2 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
N-tert-butyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27BN2O2/c1-14(2,3)19(8)13-11-12(9-10-18-13)17-20-15(4,5)16(6,7)21-17/h9-11H,1-8H3 |
InChI Key |
MZKPAZALKRQCAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(C)(C)C |
Origin of Product |
United States |
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